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Compound of Interest

Compound Name: Ethoxytriphenylsilane

Cat. No.: B073789

Introduction

Ethoxytriphenylsilane, (CeHs)3sSIOCH2CHs, is a versatile organosilicon compound widely
utilized in organic synthesis and materials science. Its unique structure, featuring a central
silicon atom bonded to three bulky phenyl groups and a reactive ethoxy group, makes it an
excellent protecting group for hydroxyl functionalities and a key precursor for silicon-based
materials like silicones and silane coupling agents.[1] A precise understanding of its molecular
structure and purity is paramount for its effective application, which is reliably achieved through
a combination of modern spectroscopic techniques.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for ethoxytriphenylsilane. We will
delve into the interpretation of its characteristic spectral features, underpinned by established
principles of chemical spectroscopy. Furthermore, this guide furnishes detailed, field-proven
experimental protocols for data acquisition, ensuring researchers can confidently validate their

own findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise atomic arrangement of
ethoxytriphenylsilane, providing unambiguous information about its proton and carbon
frameworks.
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'H NMR Spectroscopy

Proton NMR (*H NMR) provides a quantitative map of the hydrogen atoms within the molecule.
The spectrum of ethoxytriphenylsilane is characterized by two distinct regions: the downfield
aromatic region corresponding to the phenyl protons and the upfield aliphatic region of the
ethoxy group protons.

Data Si immary
Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
] ortho-Protons
~7.60-7.75 Multiplet 6H ]
(aromatic)
) meta & para-Protons
~7.35-7.50 Multiplet 9H )
(aromatic)
Methylene (-
~3.95 Quartet 2H
OCH2CHs3)
~1.30 Triplet 3H Methyl (-OCH2CH?5)

Note: Predicted
chemical shifts based
on analysis of similar
structures like
triphenylsilane and
general substituent
effects. Solvent:
CDCls. Reference:
TMS at 0 ppm.[2][3][4]
[5]

Interpretation

The *H NMR spectrum is interpreted as follows:

e Aromatic Protons (7.35 - 7.75 ppm): The 15 protons of the three phenyl groups resonate in
the downfield region due to the deshielding effect of the aromatic ring current. Typically, the
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protons in the ortho position to the silicon atom are shifted slightly further downfield
compared to the meta and para protons due to proximity to the electropositive silicon and
anisotropic effects.[2][3]

» Methylene Protons (~3.95 ppm): These protons on the carbon adjacent to the oxygen atom
are deshielded, causing them to appear at a lower field.[4] The signal is split into a quartet by
the three neighboring methyl protons (n+1 rule, 3+1=4).

e Methyl Protons (~1.30 ppm): The terminal methyl protons are in a standard aliphatic
environment. Their signal is split into a triplet by the two adjacent methylene protons (n+1
rule, 2+1=3).

The integration ratio of 15:2:3 (aromatic:methylene:methyl) is a definitive signature of the
ethoxytriphenylsilane structure.

Caption: Molecular structure of ethoxytriphenylsilane with tH NMR assignments.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of ethoxytriphenylsilane in ~0.6 mL
of deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

e Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR
spectrometer.

» Data Acquisition: Tune and shim the instrument to optimize magnetic field homogeneity.
Acquire the spectrum using a standard 90° pulse sequence.

» Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID).

e Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals
and determine the chemical shifts and coupling constants.

3C NMR Spectroscopy
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Carbon-13 NMR provides complementary information, revealing the number of non-equivalent
carbon atoms and their chemical environments. In a standard proton-decoupled 3C NMR
spectrum, each unique carbon atom appears as a single sharp line.

Data Summary

Chemical Shift (6, ppm) Assighment

~135.5 ortho-Carbons (Aromatic)
~134.0 ipso-Carbon (Aromatic, C-Si)
~130.0 para-Carbon (Aromatic)
~128.0 meta-Carbons (Aromatic)
~60.0 Methylene (-OCH2CHs)
~185 Methyl (-OCH2CHs)

Note: Predicted chemical shifts based on
analysis of similar structures and additive rules.
Solvent: CDCIs.[6][7][8][9]

Interpretation

The proton-decoupled 3C NMR spectrum confirms the molecular structure with six distinct
signals:

e Aromatic Carbons (128.0 - 135.5 ppm): Four signals are expected for the phenyl groups due
to symmetry. The ipso-carbon (directly attached to silicon) is typically shifted downfield. The
relative positions of the ortho, meta, and para carbons are influenced by the electronic
effects of the silyl group.[7][9]

» Methylene Carbon (~60.0 ppm): The carbon of the -OCHz2- group is deshielded by the
adjacent oxygen atom, resulting in a downfield shift.[8]

o Methyl Carbon (~18.5 ppm): The terminal methyl carbon appears in the typical upfield
aliphatic region.

Experimental Protocol: 223C NMR Spectroscopy
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e Sample Preparation: Use the same sample prepared for *H NMR analysis. A higher
concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a
reasonable time due to the low natural abundance of 13C.[7]

e Instrument Setup: Place the NMR tube in the spectrometer.

o Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g.,
zgpg30). A sufficient number of scans should be accumulated to achieve adequate signal
intensity.

e Processing & Analysis: Process the data similarly to the *H NMR spectrum. Chemical shifts
are referenced to the CDCIs solvent peak (& = 77.16 ppm) or internal TMS (0.00 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a
molecule by detecting the vibrational frequencies of its bonds.

Data Summary
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Wavenumber . . . .
Intensity Bond Vibration Functional Group

(cm™)

~ 3070 - 3050 Medium C-H Stretch Aromatic

~ 2975 - 2850 Medium C-H Stretch Aliphatic (Ethoxy)

~ 1430 Strong Si-C Stretch Si-Phenyl

~1120 Strong Si-O-C Stretch Si-O-C (Alkoxysilane)

~ 1100 - 1000 Strong, Broad Si-O-C Stretch Alkoxysilane
Monosubstituted

~ 740 & 700 Strong C-H Bend
Benzene

Note: Predicted
absorption bands
based on
characteristic
frequencies for
organosilicon
compounds.[10][11]
[12]

Interpretation

The IR spectrum of ethoxytriphenylsilane presents several key diagnostic peaks:

e C-H Stretching: The absorptions just above 3000 cm~1 are characteristic of C-H bonds on an
aromatic ring, while those just below 3000 cm~?* are from the sp® hybridized carbons of the
ethoxy group.[12]

e Si-Phenyl (Si-Ph) Vibration: A strong, sharp absorption around 1430 cm~tis a hallmark of the
Si-Ph bond.[10]

e Si-O-C Stretching: The most prominent feature for an alkoxysilane is the very strong and
often broad absorption band in the 1100-1000 cm~? region, which corresponds to the
asymmetric Si-O-C stretching vibration.[10][13]
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e Aromatic C-H Bending: The strong bands around 740 and 700 cm~? are out-of-plane C-H
bending vibrations, which are characteristic of a monosubstituted benzene ring, confirming
the presence of the triphenylsilyl moiety.[11]

Experimental Protocol: ATR-FTIR Spectroscopy

e Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
Record a background spectrum of the empty crystal.

» Sample Application: Place a small amount of solid ethoxytriphenylsilane powder directly
onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

» Data Acquisition: Collect the sample spectrum over the range of 4000 to 400 cm~2. Typically,
16-32 scans are co-added at a resolution of 4 cm~1 to improve the signal-to-noise ratio.

e Analysis: The acquired spectrum is automatically ratioed against the background spectrum
and displayed in terms of transmittance or absorbance. Identify the key absorption bands
and compare them to correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and structural
fragments of a compound. For ethoxytriphenylsilane, electron ionization (El) is a common
method that induces characteristic fragmentation.

Data Summary
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miz Proposed Fragment Identity

320 [C20H200Si]* Molecular lon [M]*

243 [M - CeHs]* Loss of a phenyl radical

199 [M - CeHs - C2Ha]* Loss of phenyl and ethylene
165 [M - 2(CeHs)]* Loss of two phenyl radicals
77 [CeHs]+ Phenyl cation

Note: Molecular weight of
C20H200Si is 320.46 g/mol .
Fragmentation is predicted
based on established patterns
for phenylsilanes and ethers.
[14][15][16]

Interpretation

The mass spectrum of ethoxytriphenylsilane is expected to show the following features:

e Molecular lon Peak (m/z 320): The presence of a peak at this m/z value confirms the
molecular weight of the compound. This peak may be of low intensity due to the instability of
the molecular ion under EIl conditions.[15]

e Loss of a Phenyl Group (m/z 243): The most common fragmentation pathway for
triphenylsilyl compounds is the cleavage of a silicon-phenyl bond, which is energetically
favorable. This results in a highly abundant fragment at [M-77]*.[16] This is often the base
peak.

o Further Fragmentation: The [M - CeHs]* ion can undergo further fragmentation, such as the
loss of an ethylene molecule (C2Ha4) via a rearrangement, leading to a peak at m/z 199.

¢ Phenyl Cation (m/z 77): A prominent peak at m/z 77 corresponding to the phenyl cation
[CeHs]* is also expected.[14]
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Caption: Proposed primary fragmentation pathway for ethoxytriphenylsilane in EI-MS.

Experimental Protocol: GC-MS (El)

o Sample Preparation: Prepare a dilute solution (~1 mg/mL) of ethoxytriphenylsilane in a
volatile organic solvent like dichloromethane or ethyl acetate.

e Instrument Setup: Inject a small volume (e.g., 1 pL) of the solution into the Gas
Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the analyte from the
solvent and any impurities.

« lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).

e Mass Analysis: The resulting positively charged fragments are accelerated and separated by
the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

» Detection and Analysis: A detector records the abundance of each fragment, generating the
mass spectrum. ldentify the molecular ion and major fragment peaks to confirm the
structure.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and
unequivocal characterization of ethoxytriphenylsilane. *H and 3C NMR confirm the precise
connectivity of the carbon-hydrogen framework. IR spectroscopy validates the presence of key
functional groups, notably the Si-O-C and Si-Phenyl linkages. Finally, mass spectrometry
confirms the molecular weight and reveals predictable fragmentation patterns that are
diagnostic of the triphenylsilyl ethoxy structure. Together, these techniques form a self-
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validating system essential for quality control, reaction monitoring, and structural verification in
research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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